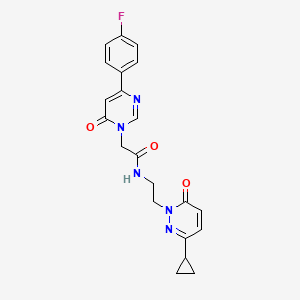

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a bifunctional heterocyclic compound featuring a pyridazinone core substituted with a cyclopropyl group and a pyrimidinone ring bearing a 4-fluorophenyl moiety. These structural elements are connected via an ethyl-acetamide linker. The cyclopropyl group may enhance metabolic stability, while the fluorine atom on the phenyl ring could improve lipophilicity and target affinity .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3/c22-16-5-3-15(4-6-16)18-11-21(30)26(13-24-18)12-19(28)23-9-10-27-20(29)8-7-17(25-27)14-1-2-14/h3-8,11,13-14H,1-2,9-10,12H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVUPAKYFQFNKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that belongs to a class of heterocyclic compounds. Its unique structure suggests potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyridazin and pyrimidin moieties suggests that it may act as an inhibitor of certain kinases or as a modulator of signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, research has indicated that derivatives containing pyrimidine rings can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound under review has demonstrated cytotoxic effects in various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 0.15 |

| MCF-7 | 0.19 |

| HeLa | 0.17 |

These values indicate that the compound is potent against these cancer types, comparable to standard chemotherapeutic agents.

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown promise as an antimicrobial agent. Preliminary studies suggest efficacy against Leishmania mexicana, with IC50 values below 1 µM, highlighting its potential application in treating leishmaniasis.

Case Studies

- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of the compound on human tumor cell lines using the MTS assay. The results showed significant inhibition of cell viability, particularly in RKO cells, where a 70% reduction was observed at a concentration of 100 µM.

- Leishmanicidal Activity : In vitro assays against Leishmania mexicana demonstrated that the compound effectively inhibits promastigote growth. The most active derivatives had IC50 values comparable to amphotericin B, a standard treatment for leishmaniasis.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces oxidative stress in cancer cells, leading to increased apoptosis rates. This was confirmed through flow cytometry analysis and caspase activity assays.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrimidinone ring distinguishes it from the pyridazinone-only analog in .

- Unlike the dimethylphenoxy and diphenylhexane groups in , the target’s cyclopropyl and 4-fluorophenyl substituents likely reduce steric hindrance and increase electronic effects.

Physicochemical Properties

- Lipophilicity (logP) : The 4-fluorophenyl group may increase logP compared to the methoxyphenyl analogs (: logP ~2.8 estimated), enhancing membrane permeability .

- Solubility: The pyrimidinone and pyridazinone rings contribute polar surface area, but the fluorophenyl group could reduce aqueous solubility relative to methoxy-substituted analogs.

Pharmacological Activity

- Pyridazinones are associated with phosphodiesterase inhibition, while pyrimidinones may modulate kinase activity.

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity may enhance binding to aromatic residues in enzyme active sites compared to methoxy groups .

- Cyclopropyl Advantage : This substituent’s small size and rigidity could improve metabolic stability over bulkier groups (e.g., diphenylhexane in ) .

Pharmacokinetic Profiles

- Metabolic Stability : The cyclopropyl group may resist oxidative metabolism, while the fluorine atom could slow CYP450-mediated degradation.

- Half-Life : Expected to surpass methoxy-substituted analogs () due to reduced susceptibility to demethylation pathways.

Research Findings and Implications

- Structural Optimization: The combination of pyridazinone and pyrimidinone rings with fluorophenyl/cyclopropyl groups represents a strategic balance between target affinity and pharmacokinetic stability.

- Comparative Gaps : Lack of explicit enzymatic or cellular activity data for the target compound necessitates further in vitro profiling.

- Synthetic Challenges : Stereochemical complexity (evident in ’s analogs ) is avoided in the target compound, simplifying synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.